3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid
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Overview
Description
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a triazine derivative with a propanoic acid derivative. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce triazine derivatives with fewer oxygen atoms .
Scientific Research Applications
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoic acid
- 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
- 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoic acid
Uniqueness
What sets 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid apart from these similar compounds is its specific structural configuration and the presence of the amino group attached to the triazine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c11-3(12)1-2-7-4-5(13)8-6(14)10-9-4/h1-2H2,(H,7,9)(H,11,12)(H2,8,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGPOEDDHLRSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=NNC(=O)NC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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